1-(3-Bromo-piperidin-1-yl)-ethanone

Description

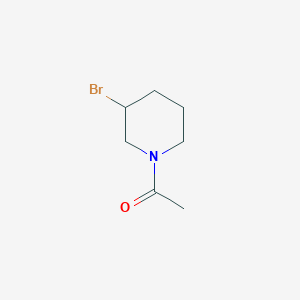

1-(3-Bromo-piperidin-1-yl)-ethanone (C₇H₁₂BrNO) is a brominated piperidine derivative characterized by an ethanone group attached to the nitrogen atom of a 3-bromo-substituted piperidine ring. Its structural features include a six-membered piperidine ring with a bromine atom at the 3-position and a ketone functional group (CC(=O)N1CCCC(C1)Br) . This compound is of interest in pharmaceutical and agrochemical research due to the versatility of piperidine scaffolds in drug design .

Properties

IUPAC Name |

1-(3-bromopiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEFMBFCUAGCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-piperidin-1-yl)-ethanone typically involves the bromination of piperidine derivatives. One common method includes the reaction of piperidine with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromo group at the desired position. The ethanone group can be introduced through subsequent reactions involving acylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acylation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-piperidin-1-yl)-ethanone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid, depending on the reagents and conditions used.

Addition Reactions: The compound can participate in addition reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include carboxylic acids.

Reduction: Products include alcohols.

Scientific Research Applications

Overview

1-(3-Bromo-piperidin-1-yl)-ethanone, a piperidine derivative, has garnered attention in scientific research for its diverse applications in chemistry, biology, and medicine. This compound's unique structure allows it to interact with various biological targets, making it a valuable building block in drug discovery and development.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bromine substituent enhances reactivity, allowing for further functionalization through nucleophilic substitution reactions.

The compound has been investigated for its potential biological activities:

- Antiviral Properties : Preliminary studies indicate that derivatives of this compound may exhibit antiviral activity against certain pathogens, including viruses that affect human health.

- Cytotoxicity : Research has shown that modifications to the piperidine structure can enhance cytotoxic effects against cancer cell lines, suggesting its potential in cancer therapy.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role as a precursor in the synthesis of drugs targeting neurological disorders. Its interaction with neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety.

Case Study 1: Antiviral Activity

In a study assessing the antiviral properties of related compounds, this compound demonstrated moderate activity against the measles virus. The effective concentration (EC50) was found to be in the low micromolar range, indicating potential as an antiviral agent.

| Compound | EC50 (μM) | Solubility (μg/ml) |

|---|---|---|

| This compound | 3.0 | 62 |

| Primary Alcohol Derivative | 2.7 | 62 |

Case Study 2: Cytotoxicity Assays

Cytotoxicity assays on various cancer cell lines revealed that structural modifications of this compound can lead to enhanced cytotoxicity. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| Breast Cancer | 7.9 |

| Ovarian Cancer | 92 |

| Colorectal Cancer | 12 |

These results suggest that this compound could be further developed into a therapeutic agent for treating different types of cancer.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Comparison

Piperidine-Based Ethanone Derivatives

- 1-[(3S)-1-Benzylpiperidin-3-yl]ethanone (C₁₄H₁₉NO): Features a benzyl group on the piperidine nitrogen and a stereocenter at the 3-position. The aromatic benzyl group enhances lipophilicity compared to the bromine in the target compound .

- 1-(3-(((2-Aminoethyl)(cyclopropyl)amino)methyl)piperidin-1-yl)ethanone (C₁₃H₂₄N₃O): Contains an aminomethyl-cyclopropyl substituent, introducing hydrogen-bonding capabilities absent in the brominated target compound .

- 1-(3-Piperidinyl)ethanone hydrochloride (C₇H₁₃NO·HCl): A simpler analog lacking bromine but modified as a hydrochloride salt for improved solubility .

Brominated Ethanone Derivatives

- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (C₇H₅BrClNO): A pyridine-based analog with bromine and chlorine substituents. The aromatic pyridine ring confers distinct electronic properties compared to the saturated piperidine ring in the target compound .

- 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone (C₁₀H₁₁BrO₃): A brominated aromatic ethanone with methoxy groups, which enhance electron density and alter reactivity .

Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Features |

|---|---|---|---|---|

| 1-(3-Bromo-piperidin-1-yl)-ethanone | 222.08 | Not reported | Not reported | Bromine substituent, piperidine |

| 1-(5-Bromo-2-chloropyridin-3-yl)ethanone | 234.48 | Not reported | Not reported | Pyridine core, halogenated |

| 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone | 259.10 | Not reported | Not reported | Methoxy groups, aromatic |

| 1-(2-Amino-4-methoxyphenyl)ethanone hydrochloride | 201.65 | Not reported | Not reported | Hydrochloride salt, amino group |

Data compiled from

Biological Activity

1-(3-Bromo-piperidin-1-yl)-ethanone is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H10BrN

- Molecular Weight : 202.08 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the central nervous system and cancer cells. The piperidine ring structure allows it to mimic neurotransmitters and potentially modulate receptor activity.

Interaction with Receptors

Research indicates that compounds with piperidine structures often interact with:

- Dopamine Receptors : Influencing dopaminergic pathways which are critical in neuropsychiatric disorders.

- Serotonin Receptors : Potentially affecting mood regulation and anxiety responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results:

These values indicate the concentration required to inhibit cell growth by 50%, suggesting significant potency against these cancer types.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Preliminary findings suggest moderate activity against Gram-positive bacteria:

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Enterococcus faecalis | 64 | Bacteriostatic |

These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

Study on Anticancer Activity

In a study published by Zhang et al., this compound was synthesized and tested against several cancer cell lines using the MTT assay. The compound demonstrated significant cytotoxicity, comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Study on Neurotransmitter Modulation

Another study explored the effects of this compound on neurotransmitter release in neuronal cultures. It was found to enhance dopamine release significantly, suggesting a role in treating conditions like Parkinson's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.